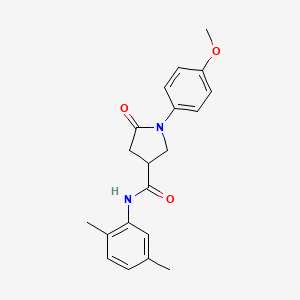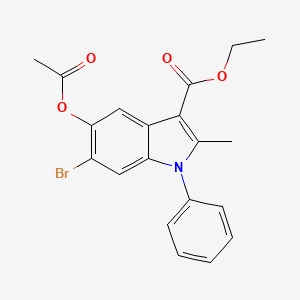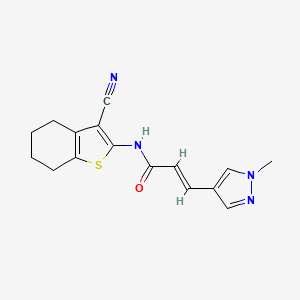
N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DMPO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMPO is a member of the pyrrolidinecarboxamide family of compounds, which are known for their diverse biological activities.
作用機序
N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a spin trap by reacting with free radicals to form stable adducts that can be detected using various spectroscopic techniques. N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to trap a wide range of free radicals, including superoxide, hydroxyl, and alkoxyl radicals.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to protect against oxidative damage in a variety of cell types, including neurons, endothelial cells, and hepatocytes.
実験室実験の利点と制限
One of the main advantages of using N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its ability to trap a wide range of free radicals, which makes it a versatile tool for studying oxidative stress and related processes. However, N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are many potential future directions for research on N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide and related compounds. Some possible areas of investigation include the development of new spin traps with improved properties, the use of N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in the study of oxidative stress-related diseases, and the development of new methods for detecting and quantifying free radicals in biological systems.
In conclusion, N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of free radical biology. N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a spin trap by reacting with free radicals to form stable adducts that can be detected using various spectroscopic techniques. N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. While there are some limitations to its use in lab experiments, N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide remains a valuable tool for studying oxidative stress and related processes.
合成法
N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenyl isocyanate with 4-methoxyphenylacetic acid in the presence of a suitable catalyst. The resulting product can be purified using standard chromatographic techniques, such as column chromatography or HPLC.
科学的研究の応用
N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of free radical biology. N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a well-known spin trap agent, which means that it can react with free radicals to form stable adducts that can be detected using various spectroscopic techniques.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-4-5-14(2)18(10-13)21-20(24)15-11-19(23)22(12-15)16-6-8-17(25-3)9-7-16/h4-10,15H,11-12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNASSHFCJMGRCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-4-(4-{[(2,4-dichlorobenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5483119.png)
![3-ethyl-5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5483123.png)

![6-(2-methoxyethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5483126.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5483132.png)
![3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5483136.png)

![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5483140.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5483148.png)

![4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5483155.png)
![N-butyl-2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5483161.png)
![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5483189.png)
![2-(2-chlorophenyl)-4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5483198.png)